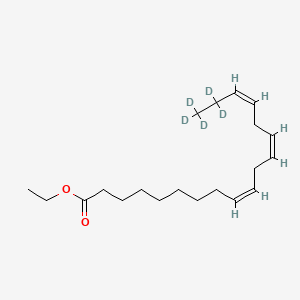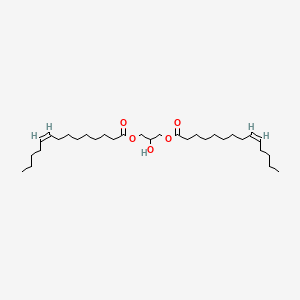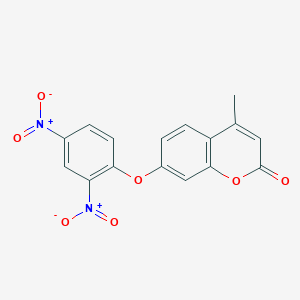![molecular formula C14H28ClNO4 B3026200 (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride CAS No. 162041-08-9](/img/structure/B3026200.png)
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
概要
説明
The compound is a derivative of a class of drugs that are known for their pharmacological importance. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds that share similar structural motifs and functional groups. For instance, the first paper discusses 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, which is an antidote drug with a similar trimethylammonium group and carboxylic acid functionality . The second paper describes the synthesis of a carnitine palmitoyltransferase I inhibitor, which also contains the trimethylammonium group and a carboxylic acid moiety, although it is further modified with a phosphinyl group . These compounds are of interest due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that are designed to be efficient, safe, and cost-effective. In the second paper, the synthesis of CPI975, a carnitine palmitoyltransferase I inhibitor, is described. The process begins with the reaction of 1-tetradecanol with phosphorus trichloride in tetrahydrofuran (THF) at low temperatures to form 1-tetradecyl phosphorochloridate. This intermediate is then treated with l-carnitine in the presence of a base to yield the desired product, which is further purified by recrystallization . This synthesis route could provide insights into the potential synthetic pathways for the compound of interest, considering the similarities in functional groups.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a similar compound, 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, have been investigated using various spectroscopic techniques and quantum chemical calculations. The study includes Fourier-transform infrared spectroscopy (FT-IR), FT-Raman, ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) . These techniques, along with density functional theory (DFT) calculations, help in understanding the molecular geometry, electronic structure, and intra-molecular interactions that stabilize the molecule.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the exact compound , they do offer insights into the reactivity of structurally similar compounds. For example, the first paper discusses the local reactivity properties through molecular electrostatic potential (MEP) and evaluates Fukui functions to describe the activity of the sites on the molecule . These studies are crucial for understanding how such compounds might interact with biological targets or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in the context of their potential therapeutic applications. The first paper provides a comprehensive analysis of the statistical thermodynamic functions, such as entropy, enthalpy, and heat capacity, over a temperature range, which are important for understanding the stability and behavior of the compound under different conditions . Additionally, the HOMO-LUMO energy gap is determined to correlate with the UV-absorption spectra, which is significant for assessing the electronic properties of the compound .
Relevant Case Studies
The first paper includes a molecular docking study to investigate the potential of the molecule to bind with a specific receptor, which is an antidote protein . This type of study is a relevant case example of how the compound's interaction with biological targets is assessed, which is crucial for drug development. Although no specific case studies are provided for the exact compound , these methodologies can be applied to similar compounds to predict their biological activity and therapeutic potential.
科学的研究の応用
Catalysis and Synthetic Applications
Research on the chemistry of Group 8 half-sandwich complexes reveals insights into the synthesis and reactivity of compounds that could be analogous to "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride." These complexes play significant roles in catalytic transformations, including C-C coupling reactions which are pivotal in organic synthesis (Cadierno, Gamasa, & Gimeno, 2004).
Biological and Pharmaceutical Applications
A review on the chemistry and biological properties of thioureas indicates the potential for related compounds to act as ligands in coordination chemistry, with applications extending to pharmaceuticals due to their biological activities (Saeed, Flörke, & Erben, 2014). This suggests that compounds like "this compound" could find use in medicinal chemistry, possibly as intermediates or active pharmaceutical ingredients.
Antioxidant and Reactive Oxygen Species (ROS) Regulation
Oxidative stress phenomena and the regulation of cellular redox homeostasis are critical in understanding disease mechanisms and developing therapeutic strategies. The role of various compounds in modulating oxidative stress and acting as antioxidants could be relevant to the study of "this compound" (Kohen & Nyska, 2002).
Cancer Therapy
The exploration of rhenium compounds for their antitumor effects provides a precedent for researching the therapeutic potential of related organometallic compounds. Rhenium complexes, particularly those with a Re(I)(CO)3+ core, have been studied for their cytotoxicity against cancer cells, highlighting the broader potential of organometallic compounds in oncology (Bauer, Haase, Reich, Crans, & Kühn, 2019).
作用機序
Heptanoyl-L-carnitine (chloride), also known as ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride, is a medium-chain acylcarnitine and a derivative of L-carnitine .
Target of Action
The primary target of Heptanoyl-L-carnitine is the mitochondrial fatty acid metabolism . It plays a crucial role in transporting fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .
Mode of Action
Heptanoyl-L-carnitine donates an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix . This interaction with its targets leads to changes in the fatty acid metabolism process.
Biochemical Pathways
Heptanoyl-L-carnitine is involved in the fatty acid metabolism pathway . It assists in the transport of fatty acids into the mitochondrial matrix, which is essential for the β-oxidation process. This process breaks down fatty acids to produce energy.
Pharmacokinetics
It is known that l-carnitine and its derivatives, including heptanoyl-l-carnitine, are synthesized in mammalian liver, kidney, and brain tissue . They are also found in adequate amounts in healthy humans .
Result of Action
The action of Heptanoyl-L-carnitine results in the transportation of fatty acids into the mitochondrial matrix, facilitating their metabolism and energy production . This process is crucial for maintaining normal mitochondrial function .
Action Environment
The action, efficacy, and stability of Heptanoyl-L-carnitine can be influenced by various environmental factors. For instance, exercise has been found to induce alterations in the human metabolome in plasma and skeletal muscle tissue . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(2R)-3-carboxy-2-heptanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOHTNOXOAAHQ-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)